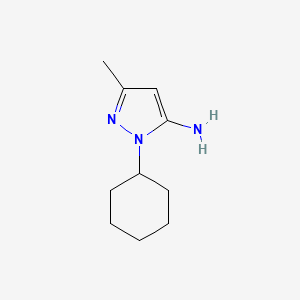

1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine

Descripción general

Descripción

1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring, a five-membered aromatic ring with two nitrogen atoms, substituted with a cyclohexyl group, a methyl group, and an amine group. This structure is a key intermediate in the synthesis of various pyrazole derivatives, which are of interest due to their potential pharmacological activities and applications in material science.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a regioselectivity-switchable formal [1 + 2 + 2] cycloaddition reaction has been utilized to construct 1,3,4-trisubstituted and 1,4,5-trisubstituted pyrazoles, demonstrating the versatility of pyrazole synthesis under mild conditions . Additionally, acylation reactions have been employed to synthesize new classes of pyrazole derivatives, such as 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, through cyclization of cyanoacetamides .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, as evidenced by the synthesis of a decahydro pyrazolo[3,4-b]pyridine derivative, which was analyzed using single crystal X-ray diffraction. This analysis revealed a coplanar structure of the newly formed pyridine ring . The molecular structure is crucial for the properties and reactivity of the compound.

Chemical Reactions Analysis

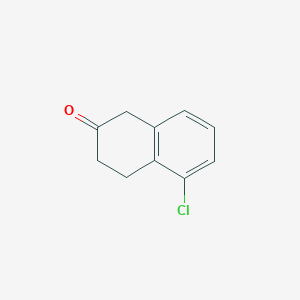

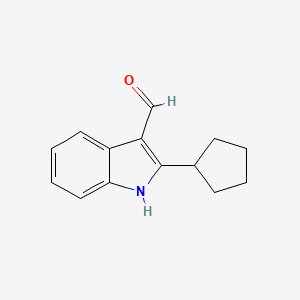

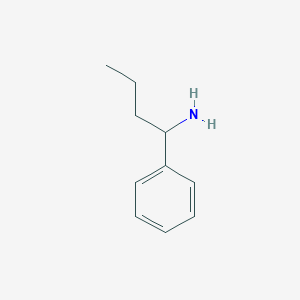

Pyrazole derivatives can undergo various chemical reactions. For example, cyclohexylamine reacts with chloro-substituted pyrazole carbaldehydes to yield products through nucleophilic substitution or condensation followed by hydrolysis, depending on the aryl substituent . The reactivity of these compounds is influenced by the electronic polarization of the vinylogous amide portion, which affects the charge distribution within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds and the ability to form hydrogen-bonded sheets or dimers can affect the compound's solubility, melting point, and other physical properties . The crystal structure and space group can also provide insights into the compound's density and molecular packing .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Heterocyclic Compound Development

1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine serves as a versatile precursor in the synthesis of a wide array of heterocyclic compounds, including pyrazolo[3,4-b]pyridine derivatives. Through innovative synthetic strategies, researchers have developed multicyclic compounds with potential applications in medicinal chemistry and materials science. For instance, a novel four-component bicyclization strategy has led to the synthesis of skeletally diverse pyrazolo[3,4-b]pyridine derivatives. This method demonstrates flexibility and practicality, offering a pathway to polysubstituted cyclopenta[d]pyrazolo[3,4-b]pyridines and unreported pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones, showcasing the compound's utility in creating complex molecular architectures with potential pharmacological activities (Tu et al., 2014).

Catalysis and Polymerization

The compound also finds applications in catalysis, particularly in the copolymerization of CO2 and cyclohexene oxide. Zinc(II) carboxylate complexes derived from 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine have shown effectiveness as catalysts in this context, highlighting the compound's role in environmentally significant reactions. Such catalysts enable the production of poly(cyclohexene carbonate), showcasing the application of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine in developing sustainable polymerization processes (Matiwane et al., 2020).

Novel Heterocyclic Dyes

Furthermore, 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine contributes to the field of dye chemistry. It has been utilized in the synthesis of novel heterocyclic disazo dyes derived from pyridone and pyrazolone derivatives. These dyes, characterized by their unique solvatochromic behavior, offer new possibilities for applications in materials science, potentially extending to optical materials and sensors (Karcı & Karcı, 2008).

Antitumor and Antimicrobial Applications

The synthetic versatility of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine extends into pharmacological research, where its derivatives have been investigated for antitumor, antifungal, and antibacterial activities. The structural diversity achievable through modifications of this compound allows for the identification of novel pharmacophores, contributing to the development of new therapeutic agents (Titi et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

2-cyclohexyl-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h7,9H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFRHISLUKNFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404389 | |

| Record name | 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine | |

CAS RN |

56547-82-1 | |

| Record name | 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

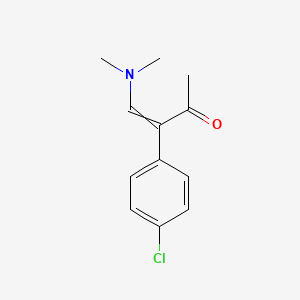

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(4-{[(4-bromophenyl)sulfonyl]oxy}phenyl)acrylate](/img/structure/B1351862.png)

![2-[(3-Methylbutyl)thio]benzoic acid](/img/structure/B1351885.png)